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Compound of Interest

Compound Name:
1,3-Dimethoxy-5-(2-methyloctan-

2-yl)benzene

Cat. No.: B037765 Get Quote

A Technical Guide to 1,3-Dimethoxy-5-(2-
methyloctan-2-yl)benzene
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical compound 1,3-
Dimethoxy-5-(2-methyloctan-2-yl)benzene. Due to the limited availability of public

experimental data for this specific molecule, this document presents a compilation of its known

chemical properties, alongside detailed hypothetical protocols for its synthesis and

spectroscopic characterization. The proposed methodologies are based on established organic

chemistry principles and procedures for analogous compounds. This guide is intended to serve

as a foundational resource for researchers interested in the synthesis, characterization, and

potential applications of this and related substituted benzene compounds.

Compound Identification
1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene is a substituted aromatic ether. Its core

structure consists of a benzene ring with two methoxy groups at positions 1 and 3, and a

tertiary octyl group (2-methyloctan-2-yl) at position 5. While specific experimental data is

scarce, its fundamental properties can be derived from its structure.
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Table 1: Chemical and Physical Properties of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene

Property Value Source

IUPAC Name
1,3-dimethoxy-5-(2-

methyloctan-2-yl)benzene
PubChem[1]

Molecular Formula C₁₇H₂₈O₂ PubChem[1]

Molecular Weight 264.4 g/mol PubChem[1]

Canonical SMILES
CCCCCCC(C)

(C)C1=CC(=CC(=C1)OC)OC
PubChem[1]

InChI Key
MYYOUJBZUGHFNX-

UHFFFAOYSA-N
PubChem[1]

Exact Mass 264.208930132 Da PubChem[1]

Computed XLogP3 6.2 PubChem[1]

Hypothetical Synthesis Protocol: Friedel-Crafts
Alkylation
A plausible method for the synthesis of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene is the

Friedel-Crafts alkylation of 1,3-dimethoxybenzene with 2-methyloctan-2-ol, using a strong acid

catalyst such as sulfuric acid. The two methoxy groups are activating and ortho-, para-directing,

which facilitates the substitution at the 5-position (para to both methoxy groups).

Experimental Protocol:

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a

dropping funnel, add 1,3-dimethoxybenzene (1.0 eq) and a suitable solvent such as glacial

acetic acid (2 mL per gram of dimethoxybenzene). Cool the flask in an ice-water bath to 0-5

°C.

Reagent Addition: Dissolve 2-methyloctan-2-ol (1.1 eq) in a minimal amount of glacial acetic

acid. Add this solution to the dropping funnel.
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Catalyst Introduction: Slowly add concentrated sulfuric acid (1.5 eq) to the stirred solution of

1,3-dimethoxybenzene over 15-20 minutes, ensuring the temperature remains below 10 °C.

Alkylation Reaction: Add the 2-methyloctan-2-ol solution dropwise from the funnel to the

reaction mixture over 30 minutes. After the addition is complete, remove the ice bath and

allow the mixture to stir at room temperature for 3-4 hours.

Work-up: Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water.

A precipitate or oily layer of the crude product should form.

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl

ether (3 x 50 mL).

Washing: Wash the combined organic layers with 50 mL of a saturated sodium bicarbonate

solution, followed by 50 mL of brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification: Purify the crude product by column chromatography on silica gel, using a

hexane/ethyl acetate gradient as the eluent, to obtain the pure 1,3-Dimethoxy-5-(2-
methyloctan-2-yl)benzene.
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Caption: Hypothetical workflow for the synthesis of the title compound.

Spectroscopic Characterization Protocols
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Following a successful synthesis, the structure of 1,3-Dimethoxy-5-(2-methyloctan-2-
yl)benzene would be confirmed using a combination of spectroscopic techniques.

General Protocols:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated

solvent (e.g., CDCl₃) in an NMR tube.

Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer. Collect 16-32 scans.

Acquire ¹³C NMR spectra on the same instrument. Collect 1024-2048 scans.

Process the spectra using appropriate software to apply Fourier transformation, phase

correction, and baseline correction. Chemical shifts should be referenced to the residual

solvent peak or tetramethylsilane (TMS).

Mass Spectrometry (MS):

Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like

methanol or acetonitrile.

Introduce the sample into a mass spectrometer, for instance, using an electrospray

ionization (ESI) source for high-resolution mass data or electron ionization (EI) for

fragmentation patterns.

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Infrared (IR) Spectroscopy:

If the sample is an oil, a small drop can be placed between two KBr plates to form a thin

film.

If the sample is a solid, it can be analyzed using an Attenuated Total Reflectance (ATR)

accessory.
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Place the sample in the IR spectrometer and record the spectrum, typically from 4000 to

400 cm⁻¹.

Purified Compound

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(HRMS, EI-MS)

IR Spectroscopy

Combine & Analyze Data

Confirm Structure of
1,3-Dimethoxy-5-

(2-methyloctan-2-yl)benzene

Click to download full resolution via product page

Caption: Logical workflow for spectroscopic structure elucidation.

Predicted Spectroscopic Data
The following tables outline the expected spectroscopic features for 1,3-Dimethoxy-5-(2-
methyloctan-2-yl)benzene based on its chemical structure. This data is predictive and awaits

experimental verification.

Table 2: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b037765?utm_src=pdf-body-img
https://www.benchchem.com/product/b037765?utm_src=pdf-body
https://www.benchchem.com/product/b037765?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b037765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.4-6.5 d (doublet) 2H
Aromatic H (positions

2, 6)

~6.3 t (triplet) 1H
Aromatic H (position

4)

~3.8 s (singlet) 6H
Methoxy (-OCH₃)

protons

~1.6 m (multiplet) 2H -C(CH₃)₂-CH₂-

~1.3 s (singlet) 6H
gem-Dimethyl (-

C(CH₃)₂) protons

~1.2-1.4 m (multiplet) 8H -(CH₂)₄-CH₃

~0.9 t (triplet) 3H
Terminal methyl (-

CH₃)

Table 3: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment

~160 Aromatic C-O (positions 1, 3)

~145 Aromatic C-Alkyl (position 5)

~105 Aromatic C-H (positions 2, 6)

~98 Aromatic C-H (position 4)

~55 Methoxy (-OCH₃) carbons

~42 Alkyl quaternary carbon (-C(CH₃)₂)

~38 Alkyl -CH₂- adjacent to quaternary C

~32, 30, 25, 23 Alkyl -(CH₂)₄- carbons

~29 gem-Dimethyl (-C(CH₃)₂) carbons

~14 Terminal methyl (-CH₃) carbon

Table 4: Predicted Mass Spectrometry and IR Data

Technique Expected Value / Features

MS (EI)

Molecular Ion (M⁺): m/z 264. Key fragments

may include loss of a hexyl radical (m/z 179) or

a methyl radical (m/z 249).

MS (HRMS-ESI)
[M+H]⁺: Calculated m/z 265.2162 for

C₁₇H₂₉O₂⁺.

IR Spectroscopy

~2950-2850 cm⁻¹: C-H stretching (alkyl). ~1600,

1480 cm⁻¹: C=C stretching (aromatic). ~1200-

1050 cm⁻¹: C-O stretching (aryl ether).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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